

An In-depth Technical Guide to 2,6-Diphenylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Diphenylpyridine**

Cat. No.: **B1197909**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diphenylpyridine is a substituted pyridine derivative that is gaining significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its rigid, planar structure and the presence of two phenyl groups make it a versatile building block for the development of novel compounds with diverse applications. This technical guide provides a comprehensive overview of the chemical and physical properties of **2,6-diphenylpyridine**, detailed experimental protocols for its synthesis and characterization, and a discussion of its current and potential applications in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2,6-diphenylpyridine** is presented in the table below. These values have been compiled from various sources and represent a consensus of the available data.

Property	Value	References
Molecular Formula	C ₁₇ H ₁₃ N	[1][2]
Molecular Weight	231.29 g/mol	[1][3]
Appearance	White to cream crystalline powder	[1][2]
Melting Point	73-87 °C	[2][3][4][5]
Boiling Point	396-398 °C (decomposition)	[4]
210 °C at 3 mmHg	[4][5]	
Density	1.1 ± 0.1 g/cm ³	[3][4]
Solubility	Insoluble in water; Soluble in organic solvents such as ethanol and dimethylformamide.	[4][5]
pKa	3.83 ± 0.10 (Predicted)	[4][5]
Refractive Index	1.606	[3][4]
Flash Point	166.4 ± 12.0 °C	[3][4]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃, 500 MHz): δ 8.03 (d, J = 8.1 Hz, 4H), 7.63-7.59 (m, 1H), 7.52 (d, J = 7.9 Hz, 2H), 7.36 (t, J = 7.6 Hz, 4H), 7.29 (t, J = 7.3 Hz, 2H).[6]
- ¹³C NMR (CDCl₃, 126 MHz): δ 155.7, 138.4, 136.4, 127.9, 127.6, 125.9, 117.5.[6]

Experimental Protocols

Synthesis of 2,6-Diphenylpyridine

While various synthetic routes exist, a common laboratory-scale synthesis involves a condensation reaction. Below is a generalized protocol.

Materials:

- Benzaldehyde
- Acetophenone
- Ammonium acetate
- Ethanol (or other suitable solvent)
- Hydrochloric acid
- Sodium hydroxide
- Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

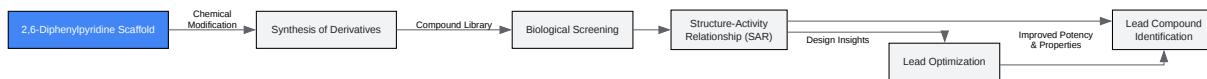
- A mixture of benzaldehyde, acetophenone, and ammonium acetate in a suitable solvent like ethanol is refluxed for several hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water.
- The precipitate is filtered, washed with water, and then dried.
- Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The identity and purity of the synthesized **2,6-diphenylpyridine** can be confirmed by:

- Melting point determination: Comparison with the literature value.
- NMR spectroscopy (^1H and ^{13}C): To confirm the chemical structure.[\[6\]](#)[\[7\]](#)

- Mass spectrometry: To determine the molecular weight.[1]

Applications in Research and Drug Development


2,6-Diphenylpyridine and its derivatives are of significant interest in drug discovery and materials science due to their unique structural and electronic properties.[4]

Drug Development

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs.[8][9] The addition of phenyl groups at the 2 and 6 positions provides a template for the design of molecules with specific biological activities.

- Kinase Inhibitors: Derivatives of diphenylpyridine have been investigated as potential kinase inhibitors, which are a crucial class of drugs in cancer therapy.[10]
- GPR54 Antagonists: Acylamino-diphenylpyridine derivatives have been synthesized and shown to be potent antagonists of GPR54, a receptor implicated in sex-hormone dependent diseases like prostate cancer.[11]
- Anticancer and Antimicrobial Agents: While research on **2,6-diphenylpyridine** itself is ongoing, related structures like 2,6-diphenyl-piperidines have shown promising anticancer and antimicrobial activities.[12][13]

The general workflow for the initial stages of drug discovery involving a scaffold like **2,6-diphenylpyridine** is illustrated below.

[Click to download full resolution via product page](#)

Initial Drug Discovery Workflow

Materials Science

The rigid and aromatic nature of **2,6-diphenylpyridine** makes it a valuable component in the design of organic electronic materials.^[4] It can be incorporated into polymers and small molecules for applications in:

- Organic Light-Emitting Diodes (OLEDs)
- Organic Photovoltaics (OPVs)
- Sensors

Safety Information

2,6-Diphenylpyridine is harmful if swallowed and causes skin and eye irritation.^[1] It may also cause respiratory irritation.^[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.^[4] Work should be conducted in a well-ventilated area.^[4]

Conclusion

2,6-Diphenylpyridine is a compound with significant potential in both medicinal chemistry and materials science. Its well-defined chemical and physical properties, coupled with its synthetic accessibility, make it an attractive scaffold for further investigation. The development of novel derivatives based on the **2,6-diphenylpyridine** core is a promising avenue for the discovery of new therapeutic agents and advanced materials. This guide provides a foundational understanding for researchers and professionals looking to explore the diverse applications of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Diphenylpyridine | C17H13N | CID 72920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Diphenylpyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. biosynce.com [biosynce.com]
- 5. 2,6-DIPHENYLPYRIDINE CAS#: 3558-69-8 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 2,6-DIPHENYLPYRIDINE(3558-69-8) 1H NMR spectrum [chemicalbook.com]
- 8. nbinfo.com [nbinfo.com]
- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Diphenylpyridine: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197909#chemical-and-physical-properties-of-2-6-diphenylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com